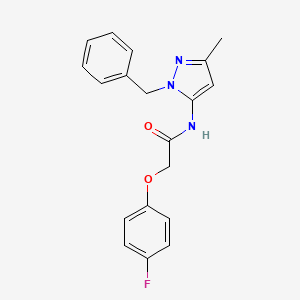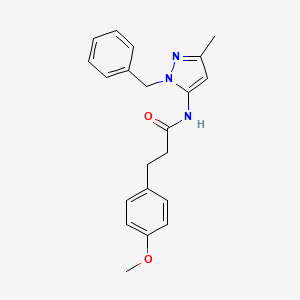
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)nicotinamide
Descripción general
Descripción
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)nicotinamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in the repair of damaged DNA, and their inhibition can lead to the accumulation of DNA damage and cell death. BMN-673 has shown promising results in preclinical and clinical studies as a potential treatment for various types of cancer.
Mecanismo De Acción
PARP enzymes play a crucial role in the repair of damaged DNA. When DNA is damaged, PARP enzymes are activated and recruit other proteins to repair the damage. Inhibition of PARP enzymes by N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)nicotinamide leads to the accumulation of DNA damage and cell death in cancer cells. This is because cancer cells are more reliant on PARP-mediated DNA repair mechanisms than normal cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical and clinical studies. It has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models. This compound has also been shown to have a favorable safety profile, with limited toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)nicotinamide has several advantages for lab experiments. It is a potent and selective inhibitor of PARP enzymes, which makes it a valuable tool for studying the role of PARP enzymes in DNA repair and cancer biology. However, the high potency of this compound can also be a limitation, as it can lead to off-target effects and toxicity in normal cells if not used appropriately.
Direcciones Futuras
There are several future directions for the research and development of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)nicotinamide. One direction is to explore its potential in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to investigate its potential in other types of cancer, such as lung and colorectal cancer. Additionally, further research is needed to understand the mechanisms of resistance to this compound and to develop strategies to overcome this resistance.
Aplicaciones Científicas De Investigación
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)nicotinamide has been extensively studied in preclinical and clinical studies for its potential as a cancer treatment. It has been shown to be effective in various types of cancer, including breast, ovarian, pancreatic, and prostate cancer. The mechanism of action of this compound involves the inhibition of PARP enzymes, which leads to the accumulation of DNA damage and cell death in cancer cells.
Propiedades
IUPAC Name |
N-(2-benzyl-5-methylpyrazol-3-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-13-10-16(19-17(22)15-8-5-9-18-11-15)21(20-13)12-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIFTEQUPCWBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CN=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-5-oxo-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4323462.png)
![2-amino-4-[5-methyl-4-(morpholin-4-ylmethyl)-2-thienyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4323463.png)
![2-amino-1-(2-chloropyridin-3-yl)-5-oxo-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4323475.png)
![2-amino-4-{4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-2-thienyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4323479.png)
![(3-amino-8-methyl-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)malononitrile](/img/structure/B4323485.png)
![2-(4-methoxyphenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4323503.png)
![2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4323509.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4323517.png)
![3,4-diethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B4323525.png)
![5-bromo-N-[4-(1H-pyrrol-1-yl)benzyl]-2-furamide](/img/structure/B4323527.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]isonicotinamide](/img/structure/B4323531.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4323553.png)

